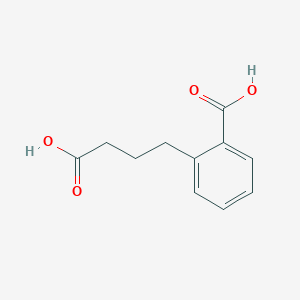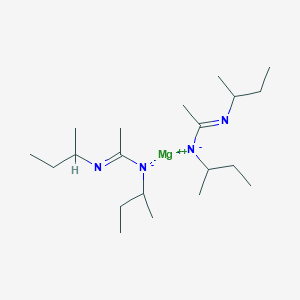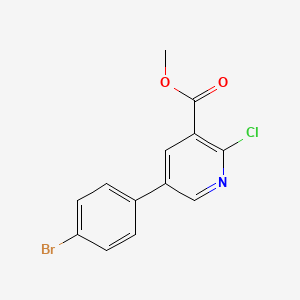![molecular formula C15H14N2O2 B6308324 N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 2088942-81-6](/img/structure/B6308324.png)
N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has acetyl groups attached to the pyridine ring .
Synthesis Analysis
The synthesis of similar compounds involves reactions with aryl and alkenyl chlorides, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . Another method involves the formation of N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Molecular Structure Analysis
The molecular structure of “N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” is likely to be complex due to the presence of the pyridine ring and the acetyl groups. Pyridine is a heterocyclic aromatic organic compound with the chemical formula C5H5N . The acetyl group (CH3CO) is a moiety derived by the removal of a hydroxyl group from an acetic acid molecule .Chemical Reactions Analysis
“N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” can undergo various chemical reactions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure is conducive to forming N-(pyridin-2-yl)amides, which are prominent in medicinal chemistry due to their biological activity . These amides can be synthesized via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in a metal-free environment, offering a mild and sustainable approach to drug development .
Therapeutic Potential
Compounds containing the pyridin-2-yl moiety, such as N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide, have shown a broad range of therapeutic applications. They are particularly noted for their antibacterial, anti-inflammatory, and antitumor properties . This makes them significant for the development of new drugs with diverse biological activities.
Chemodivergent Reactions
This compound serves as a precursor in chemodivergent reactions, where it can lead to the formation of different products under varied conditions. For instance, it can be used to synthesize both N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which are compounds with significant biological and therapeutic value .
Computational Chemistry
Lastly, this compound can be studied using computational chemistry to predict its reactivity and interaction with biological targets. Such studies can provide insights into its potential applications and guide the synthesis of derivatives with optimized properties .
Direcciones Futuras
The future directions for “N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” could involve further exploration of its synthesis methods and potential applications. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
Mecanismo De Acción
Target of Action
It’s known that n-(pyridin-2-yl)amides, a class of compounds to which our compound belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
They are formed via C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
It’s known that n-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .
Pharmacokinetics
It’s known that n-(pyridin-2-yl)amides are extensively metabolized .
Result of Action
It’s known that n-(pyridin-2-yl)amides have varied medicinal applications .
Propiedades
IUPAC Name |
N-[2-(5-acetylpyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)12-7-8-14(16-9-12)13-5-3-4-6-15(13)17-11(2)19/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQQLLNYEZWXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)
![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)



![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)
![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)

